

Comparative Analysis of RORyt Inverse Agonist Potency: A Guide for Researchers

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Compound of Interest

Compound Name: ROR|At inverse agonist 31

Cat. No.: B15139721

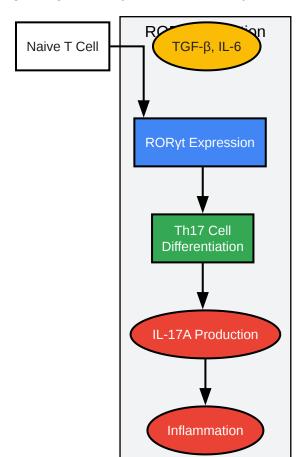
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This guide provides a comparative analysis of the potency of the novel RORyt inverse agonist, compound 31, against other well-characterized RORyt inverse agonists. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of these compounds for potential therapeutic applications in autoimmune and inflammatory diseases.

RORyt Signaling Pathway and Therapeutic Intervention

Retinoic acid receptor-related orphan receptor gamma t (RORyt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells. These cells play a critical role in the immune response to pathogens but are also implicated in the pathology of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, through the production of pro-inflammatory cytokines such as IL-17A. RORyt inverse agonists represent a promising therapeutic strategy by binding to the receptor and promoting an inactive conformation. This action prevents the recruitment of coactivators, leading to the suppression of RORyt transcriptional activity and a subsequent reduction in Th17 cell differentiation and IL-17A production.





RORyt Signaling Pathway and Inhibition by Inverse Agonists

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Caption: RORyt signaling in Th17 differentiation and its inhibition.

Comparative Potency of RORyt Inverse Agonists

The following table summarizes the in vitro potency of RORyt inverse agonist 31 in comparison to other notable inverse agonists. The data is presented as IC50 or EC50 values, which represent the concentration of the compound required to inhibit 50% of the RORyt activity in a given assay.



Compound	Assay Type	Potency (IC50/EC50)	Reference
RORyt inverse agonist 31	Dual FRET Assay	22.9 nM	Lu L, et al. Eur J Med Chem. 2023.[1]
RORyt inverse agonist 31	Cell-Based Reporter Gene Assay	428 nM	Lu L, et al. Eur J Med Chem. 2023.[1]
RORyt Inverse Agonist 3	hRORγ Assay	220 nM	MedchemExpress
RORyt Inverse Agonist 3	Human IL-17 Cells Assay	150 nM	MedchemExpress
TAK-828F	Binding Assay (TR- FRET)	1.9 nM	MedchemExpress, Karger Publishers[2]
TAK-828F	Reporter Gene Assay	6.1 nM	MedchemExpress, Karger Publishers[2]
Compound 9	RORyt Inverse Agonist Assay	590 nM	ACS Omega
RORyt Inverse Agonist 8	Human RORyt-LBD Assay	19 nM	MedchemExpress
RORyt Inverse Agonist 8	IL-17A Secretion Assay (HUT78)	60 nM	MedchemExpress

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for accurate interpretation and replication of the presented data.

RORyt Dual FRET Assay (for RORyt inverse agonist 31)

This assay measures the ability of a compound to disrupt the interaction between the RORyt ligand-binding domain (LBD) and a coactivator peptide.



 Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) signal is generated when a fluorescently labeled coactivator peptide is brought into proximity with a fluorescently labeled RORyt-LBD. Inverse agonists disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

- Recombinant human RORyt-LBD, tagged with a fluorescent donor (e.g., terbium cryptate), is incubated with a fluorescently labeled coactivator peptide (e.g., biotinylated SRC1 peptide and streptavidin-XL665) in an assay buffer.
- RORyt inverse agonist 31 is added in a dose-response manner.
- The mixture is incubated to allow for binding equilibrium to be reached.
- The TR-FRET signal is measured using a suitable plate reader, with excitation at a wavelength appropriate for the donor and emission detection at wavelengths for both the donor and acceptor.
- The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic equation.[1]

Cell-Based Reporter Gene Assay (for RORyt inverse agonist 31 and TAK-828F)

This assay measures the ability of a compound to inhibit RORyt-mediated gene transcription in a cellular context.

 Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing RORyt response elements (ROREs). In the presence of active RORyt, the reporter gene is transcribed, leading to a measurable signal. Inverse agonists inhibit this process, resulting in a decrease in the reporter signal.

Protocol:

 A suitable cell line (e.g., HEK293T or Jurkat) is co-transfected with an expression vector for human RORyt and a reporter plasmid containing a RORE-driven luciferase gene.



- The transfected cells are then treated with varying concentrations of the RORyt inverse agonist.
- After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
- The IC50 value is determined by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound and fitting the data to a sigmoidal doseresponse curve.[1][2]

TR-FRET Binding Assay (for TAK-828F)

This assay directly measures the binding affinity of a compound to the RORyt-LBD.

- Principle: This competitive binding assay utilizes a fluorescently labeled tracer compound that binds to the RORyt-LBD. An unlabeled test compound competes with the tracer for binding, leading to a decrease in the TR-FRET signal.
- Protocol:
 - Recombinant human RORyt-LBD is incubated with a fluorescently labeled tracer and a fluorescently labeled anti-tag antibody (e.g., anti-His-tag-Tb).
 - The test compound (TAK-828F) is added in a serial dilution.
 - The reaction is incubated to reach equilibrium.
 - The TR-FRET signal is measured.
 - The IC50 value, representing the concentration of the test compound that displaces 50% of the tracer, is calculated from the dose-response curve.

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References

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